1-(2-Azidoethyl)-3,3-difluoropiperidine
Description
1-(2-Azidoethyl)-3,3-difluoropiperidine is a fluorinated piperidine derivative featuring an azidoethyl (-CH₂CH₂N₃) substituent at the 1-position and two fluorine atoms at the 3,3-positions of the piperidine ring. This compound combines the structural rigidity of the piperidine scaffold with the electronic effects of fluorine substitution and the reactive azide group. Fluorination at the 3,3-positions reduces the basicity of the piperidine nitrogen compared to non-fluorinated analogues, which has implications for solubility, bioavailability, and receptor interactions . The azide group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable in drug discovery for bioconjugation or probe synthesis .
Properties
IUPAC Name |
1-(2-azidoethyl)-3,3-difluoropiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2N4/c8-7(9)2-1-4-13(6-7)5-3-11-12-10/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOZRFUCSAMKSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN=[N+]=[N-])(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 1-(2-Azidoethyl)-3,3-difluoropiperidine with structurally related compounds, focusing on substituents, physicochemical properties, and biological activity:
Key Findings
Fluorination Position and Bioactivity :
- 3,3-Difluoropiperidine derivatives (e.g., compound 4 in ) exhibit reduced potency (GI₅₀ = 16.9 μM in HL-60 cells) compared to 4,4-difluoropiperidine (GI₅₀ = 0.69 μM). This is attributed to attenuated basicity of the piperidine nitrogen due to proximal fluorine atoms, which may hinder receptor binding .
- In contrast, 3,3-difluoropyrrolidine analogues (e.g., compound 12 in ) show mixed activity, suggesting ring size (5-membered vs. 6-membered) also influences target engagement .
Azide Reactivity :
- The azidoethyl group in This compound enables click chemistry applications, similar to 1-(2-azidoethyl)piperidine (), which forms triazole-linked tropanes for receptor-binding studies .
Fluorine’s electron-withdrawing effects may enhance binding affinity and metabolic stability .
Physicochemical Properties: Fluorination at the 3,3-positions increases lipophilicity and lowers pKa compared to non-fluorinated piperidines, as shown in studies by Diederich and Müller (). This alters membrane permeability and pharmacokinetics .
Research Implications and Gaps
- Synthetic Challenges : The azide group’s instability requires careful handling, and fluorination introduces synthetic complexity (e.g., regioselective fluorination via Selectfluor®) .
- Biological Profiling : Direct biological data for This compound are absent in the provided evidence. Future studies should evaluate its NMDA receptor binding and cytotoxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
